1-(Oxirane-2-carbonyl)-2-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxirane-2-carbonyl)-2-phenylpiperidine is a compound that features an oxirane (epoxide) ring attached to a carbonyl group, which is further connected to a phenyl-substituted piperidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxirane-2-carbonyl)-2-phenylpiperidine typically involves the reaction of 2-phenylpiperidine with an oxirane-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxirane-2-carbonyl)-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
1-(Oxirane-2-carbonyl)-2-phenylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxirane-2-carbonyl)-2-phenylpiperidine involves its reactive oxirane ring, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, enzymes, and other cellular components, leading to various biological effects. The compound’s molecular targets include thiol groups on proteins and enzymes, which are critical for its inhibitory activity .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature a strained three-membered ring and exhibit similar reactivity towards nucleophiles.
Uniqueness: 1-(Oxirane-2-carbonyl)-2-phenylpiperidine is unique due to its combination of an oxirane ring with a phenyl-substituted piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
oxiran-2-yl-(2-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-10-17-13)15-9-5-4-8-12(15)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZHKWVDYBCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.